4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride
CAS No.: 1220027-41-7
Cat. No.: VC2835474
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220027-41-7 |
|---|---|
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-9-7-10(2)13(12(14)8-9)16-11-3-5-15-6-4-11;/h7-8,11,15H,3-6H2,1-2H3;1H |
| Standard InChI Key | CHMRCMLEQCSTJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)Cl)OC2CCNCC2)C.Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OC2CCNCC2)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride possesses a complex structure combining several functional groups. The core structure consists of a piperidine heterocyclic ring with a phenoxy group attached at the 4-position. The phenyl portion contains a chlorine atom at position 2 and methyl groups at positions 4 and 6, creating a unique substitution pattern that influences its chemical and biological properties.
The structural features of this compound can be represented by various chemical identifiers:
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉Cl₂NO |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride |
| SMILES Notation | CC1=CC(=C(C(=C1)Cl)OC2CCNCC2)C.Cl |
The three-dimensional arrangement of these functional groups contributes significantly to the compound's ability to interact with biological targets, as the spatial orientation determines how it may bind to enzyme active sites or receptor binding pockets.
Spectroscopic Characteristics
The standard InChI representation for 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride is:
InChI=1S/C13H18ClNO.ClH/c1-9-7-10(2)13(12(14)8-9)16-11-3-5-15-6-4-11;/h7-8,11,15H,3-6H2,1-2H3;1H
The corresponding InChIKey is CHMRCMLEQCSTJZ-UHFFFAOYSA-N, providing a fixed-length identifier that enables easier database searching and compound identification.
Spectroscopic analysis of this compound would typically reveal characteristic signals in NMR spectroscopy:
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¹H NMR would show signals for the aromatic protons, methyl groups, piperidine ring protons, and the NH+ proton
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¹³C NMR would display signals for aromatic carbons, methyl carbons, and piperidine carbons
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Mass spectrometry would likely show a molecular ion peak corresponding to the free base form (M⁺ - HCl)
Synthesis and Preparation
Reaction Mechanisms
The synthesis of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride follows a nucleophilic substitution mechanism. The reaction begins with deprotonation of the phenolic hydroxyl group to generate a phenoxide ion, which acts as a nucleophile. This nucleophile then attacks the electrophilic carbon at the 4-position of the piperidine ring, displacing a leaving group (typically a halide or sulfonate) to form the ether linkage.
The subsequent salt formation occurs through protonation of the piperidine nitrogen atom by hydrogen chloride, yielding the stable hydrochloride salt. This salt formation enhances the compound's stability and water solubility, making it more suitable for storage and experimental use.
Purification Methods
The purification of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride likely employs standard techniques used for similar organic compounds:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of reaction by-products
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Salt formation and precipitation
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Washing with non-polar solvents to remove organic impurities
Quality control would typically involve assessment of purity through analytical techniques such as HPLC, TLC, and spectroscopic methods to ensure the final product meets the required specifications.
Biological Activity and Applications
Structure-Activity Relationships
The structure of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride contains several key features that may contribute to its biological activity:
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The chlorine atom at the 2-position of the phenyl ring potentially enhances binding affinity through halogen bonding interactions with target proteins
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The methyl groups at positions 4 and 6 increase lipophilicity and may influence membrane permeability
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The piperidine ring provides a basic nitrogen atom that, when protonated, can participate in ionic interactions with negatively charged regions of target molecules
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The phenoxy linker creates a specific spatial arrangement that may be optimal for target recognition
Systematic modification of these structural elements could yield derivatives with altered potency, selectivity, or pharmacokinetic properties, providing valuable insights into structure-activity relationships.
Analytical Methods
Detection and Quantification
For the detection and quantification of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride, several analytical techniques would be appropriate:
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High-Performance Liquid Chromatography (HPLC) with UV detection, typically monitoring absorbance in the 210-280 nm range where aromatic compounds absorb strongly
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Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and selective detection
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Gas Chromatography-Mass Spectrometry (GC-MS), potentially requiring derivatization due to the polar nature of the compound
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UV-Visible Spectrophotometry for basic quantification in simple matrices
These methods would require development and validation of specific protocols optimized for the compound's physicochemical properties.
| Analytical Technique | Information Provided |
|---|---|
| HPLC | Chromatographic purity profile, detection of organic impurities |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, Cl percentages) |
| NMR Spectroscopy | Structural confirmation and detection of organic impurities |
| Mass Spectrometry | Molecular weight confirmation and impurity identification |
| Karl Fischer Titration | Determination of water content |
The acceptance criteria for research-grade material typically specify a minimum purity of 95-98%, with detailed impurity profiling for critical applications.
Stability Studies
Understanding the stability profile of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride is essential for establishing appropriate storage conditions and shelf-life. Comprehensive stability studies would typically investigate:
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Thermal stability at various temperatures
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Hydrolytic stability in aqueous solutions at different pH values
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Photostability under various light conditions
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Oxidative stability in the presence of oxidizing agents
Based on the compound's structure, potential degradation pathways might include hydrolysis of the ether bond, oxidation of the piperidine nitrogen, or reactions involving the chlorine substituent.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride have been reported in the literature, including:
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4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride (CAS: 1171947-11-7), which replaces the chloro and methyl substituents with methoxy groups
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4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperidine (PubChem CID: 53409977), which incorporates an ethyl linker between the phenoxy and piperidine moieties
Comparison of these analogues provides insights into how subtle structural modifications affect physicochemical properties and biological activities. For instance, the replacement of the chloro and methyl groups with methoxy groups in 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride slightly alters the molecular weight (273.76 g/mol compared to 276.2 g/mol) and likely influences its hydrogen bonding capabilities and receptor interactions.
Functional Similarities and Differences
The table below compares key properties of 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride with its structural analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 4-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride | C₁₃H₁₉Cl₂NO | 276.2 | Reference compound |
| 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride | C₁₃H₂₀ClNO₃ | 273.76 | Methoxy groups replace chloro and methyl groups |
| 4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]piperidine | C₁₅H₂₂ClNO | 267.79 | Contains an ethyl linker between phenoxy and piperidine |
These structural differences influence various properties including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume